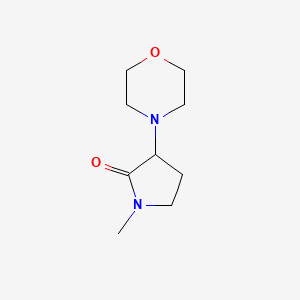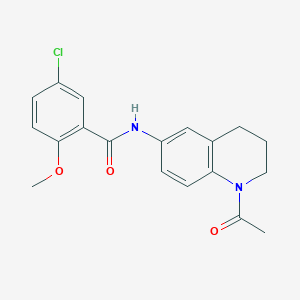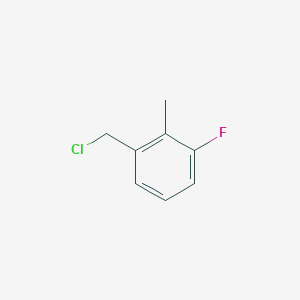![molecular formula C11H12ClF3N2 B2505602 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 2044744-71-8](/img/structure/B2505602.png)
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride and its derivatives have been explored for their antibacterial properties. For instance, Prasad (2021) synthesized a series of novel derivatives and evaluated their antibacterial activity. These compounds were characterized using analytical spectral techniques like 1H NMR and LCMS (Prasad, 2021).
Chemical Synthesis and Structural Evaluation
Several studies have focused on the synthesis of derivatives and related compounds. Gong and Kato (2001) discussed the electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals, a process relevant in the formation of 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This research contributes to understanding the chemical properties and synthesis techniques of related compounds (Gong & Kato, 2001). Additionally, Shtamburg et al. (2018) reported on the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement, providing insights into the structural characteristics of such compounds (Shtamburg et al., 2018).
Catalytic and Synthetic Applications
The compound and its derivatives have been used in various catalytic and synthetic applications. For example, Sakai et al. (2003) demonstrated the aminomethylation of indole with an N-silyl-N,O-acetal catalyzed by metal triflates, which is relevant for the synthesis of aromatic primary amines (Sakai et al., 2003). Dong et al. (2010) developed a selective protocol for the synthesis of 1-substituted 2-(trifluoromethyl)indoles, which highlights the versatility of this compound in chemical synthesis (Dong et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride” are currently unknown. The compound is a derivative of indole, a heterocyclic compound that is known to interact with multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its potential targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives , it is likely that this compound could influence multiple pathways
Result of Action
As an indole derivative, it may exhibit a range of biological activities , but the specific effects of this compound are yet to be determined.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10;/h1-4,16H,5-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBEJQNTNEAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044744-71-8 |
Source


|
| Record name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)


![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/no-structure.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)


![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

